2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
Overview
Description
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine is an organic compound that belongs to the class of heterocyclic amines. It features a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary target of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound’s ability to bind to the receptor, preventing the activation of downstream signaling pathways .
Biochemical Pathways
Upon binding to FGFRs, this compound inhibits the activation of downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . Therefore, the inhibition of these pathways can lead to the suppression of these cellular processes .
Pharmacokinetics
The compound is known to be a solid at room temperature . Its water solubility at 25°C is estimated to be approximately 4.296e+005 mg/L , suggesting that it could be well-absorbed in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and migration, as well as angiogenesis . In vitro studies have shown that the compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by temperature, as it is recommended to be stored in an inert atmosphere at room temperature Additionally, the compound’s efficacy can be influenced by the presence of other molecules in the environment that may compete for binding to FGFRs
Biochemical Analysis
Biochemical Properties
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and receptor binding. This compound has been shown to interact with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . The nature of these interactions involves the binding of this compound to the active site of the receptors, leading to inhibition of their kinase activity. This inhibition can result in the modulation of downstream signaling pathways that are crucial for cell proliferation, differentiation, and survival.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . The influence of this compound on cell signaling pathways includes the suppression of the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival . Additionally, this compound can affect gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl of E562 and the NH group of A564 in the hinge region of FGFRs . This binding inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, thereby preventing the activation of downstream signaling pathways. Furthermore, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under inert atmospheric conditions at room temperature . Over time, it has been observed that the inhibitory effects on FGFRs and the subsequent cellular responses, such as reduced proliferation and increased apoptosis, are sustained. Long-term studies have shown that this compound can lead to significant changes in cellular function, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and suppresses tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and behavioral changes have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its conversion to more water-soluble metabolites for excretion . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and oxidative phosphorylation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors and other nuclear proteins to regulate gene expression. In the cytoplasm, it can modulate signaling pathways and metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyridine with ethyl acetoacetate, followed by cyclization and subsequent reduction to yield the desired amine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
- 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile
- 1H-pyrrolo[2,3-b]pyridine-3-acetonitrile
- 3-(cyanomethyl)pyrrolo[2,3-b]pyridine
Comparison: Compared to its analogs, 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine exhibits unique properties due to the presence of the ethanamine group. This functional group enhances its solubility and reactivity, making it a more versatile intermediate in synthetic chemistry. Additionally, its biological activity profile may differ, providing distinct advantages in medicinal applications .
Properties
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-4-3-7-6-12-9-8(7)2-1-5-11-9/h1-2,5-6H,3-4,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBXAJWXUYDUTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CCN)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196852 | |
Record name | 7-Azatryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4649-12-1 | |
Record name | 7-Azatryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004649121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Azatryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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